Thymidine-14C
Description
Significance of Nucleoside Labeling in Cellular Process Investigation
The practice of labeling nucleosides, the structural subunits of DNA and RNA, is of paramount significance for dissecting fundamental cellular processes. longdom.orgwikipedia.org Because thymidine (B127349) is incorporated almost exclusively into DNA during the S phase of the cell cycle, [14C]Thymidine serves as a highly specific marker for DNA synthesis. himedialabs.comontosight.ai This specificity allows researchers to quantitatively measure the rate of cell division, or proliferation, in a population of cells. ontosight.ai
By introducing [14C]Thymidine to cell cultures or tissues, scientists can determine how various factors, such as growth factors, toxins, or therapeutic drugs, affect the ability of cells to divide. This is a cornerstone of cancer research, toxicology, and developmental biology. himedialabs.comlongdom.org Furthermore, radiolabeled nucleosides are crucial for studying DNA repair mechanisms, metabolic pathways, and gene expression. longdom.orgontosight.ai The ability to trace these molecules provides invaluable insights into the molecular machinery that governs cell function, offering a window into processes that are otherwise invisible. longdom.org
Historical Development and Impact of [14C]Thymidine in Molecular Biology
The advent of radiolabeled nucleosides in the mid-20th century marked a revolutionary turning point in molecular biology. While early experiments in the 1950s used [14C]Thymidine to demonstrate its uptake in tumor cells and embryonic tissues, its most profound impact came from its application in elucidating the mechanism of DNA replication. worldscientific.com
A landmark experiment conducted by J. Herbert Taylor and his colleagues in 1957 utilized radiolabeled thymidine (initially 3H-thymidine, which followed the principles established with 14C) to study chromosomes in bean root tips. fsu.edunih.govpearson.com Their work provided the first direct evidence for the semi-conservative replication of DNA in eukaryotes, a foundational concept predicted by the Watson and Crick model of DNA. nih.govnextgurukul.in This experiment showed that each new DNA molecule consists of one old strand and one newly synthesized strand. pearson.com
Shortly after, in 1958, the famous Meselson-Stahl experiment provided definitive proof of semi-conservative replication in bacteria (E. coli) using heavy nitrogen isotopes (¹⁵N) rather than radiolabeling. pathwayz.orgpearson.comkhanacademy.org Although it used a different technique, the Meselson-Stahl experiment confirmed the principle that Taylor had demonstrated with radiolabeled thymidine. nextgurukul.in Together, these pioneering studies, enabled by the concept of isotopic labeling, solidified our understanding of how genetic material is faithfully passed from one generation of cells to the next and established a key experimental paradigm in molecular biology. worldscientific.comasu.edu
Scope and Academic Relevance of [14C]Thymidine Applications
The applications of [14C]Thymidine in biomedical research are extensive and continue to be highly relevant in numerous fields. Its primary use remains the measurement of cell proliferation in various contexts. ontosight.ai In cancer research, it is used to assess the anti-proliferative effects of new chemotherapeutic agents. longdom.org A particularly innovative application involves using the extreme sensitivity of Accelerator Mass Spectrometry (AMS) to track cancer cells labeled with [14C]Thymidine as they metastasize to distant organs in animal models, allowing for the detection of a single labeled cell among millions of unlabeled ones. mdpi.com
In microbiology, [14C]Thymidine has been used to overcome experimental limitations. For instance, since many Pseudomonas species lack the necessary enzymes to utilize external thymidine, researchers have genetically engineered them to express the E. coli thymidine kinase gene, enabling them to incorporate [14C]Thymidine and allowing for specific labeling of their DNA for study. asm.org
Furthermore, the compound is utilized in studies of developmental biology to understand how cell division rates vary in different tissues during embryonic development and in studies of plant physiology to investigate DNA synthesis and degradation. capes.gov.broup.com The data generated from these diverse applications continue to contribute significantly to our understanding of cell biology, disease pathology, and therapeutic development.
Data Tables
Table 1: Properties of Thymidine-14C
| Property | Value | Source |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(14C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | PubChem Current time information in New York, NY, US. |
| Molecular Formula | C₁₀H₁₄N₂O₅ | PubChem Current time information in New York, NY, US. |
| Molecular Weight | ~244.22 g/mol | PubChem Current time information in New York, NY, US. |
| CAS Number | 3545-96-8 (general), 13010-45-2 ([2-14C]), 13123-07-4 ([methyl-14C]) | PubChem ontosight.aiworldscientific.comCurrent time information in New York, NY, US. |
| Radioisotope | Carbon-14 (B1195169) (¹⁴C) | Revvity revvity.com |
| Common Use | Tracer for DNA synthesis and cell proliferation assays | Revvity revvity.com, Ontosight ontosight.ai |
Table 2: Results of the Meselson-Stahl Experiment Demonstrating Semi-Conservative Replication
| Generation | DNA Composition | Observed Density | Interpretation |
| Parental (P) | Grown in ¹⁵N medium | Single "heavy" band | All DNA contains the heavy ¹⁵N isotope. pathwayz.org |
| First (F1) | Transferred to ¹⁴N medium | Single "intermediate" band | Each DNA molecule is a hybrid of one heavy ¹⁵N strand and one light ¹⁴N strand, ruling out conservative replication. pathwayz.orgkhanacademy.org |
| Second (F2) | Grown for a second generation in ¹⁴N medium | Two bands: one "intermediate" and one "light" | Half the DNA molecules are hybrids, and half are composed entirely of the light ¹⁴N isotope, confirming the semi-conservative model. pathwayz.orgutexas.edu |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(114C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-OYDXRQHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[14CH2]O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956858 | |
| Record name | 1-[2-(5-~14~C)Deoxypentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-96-8 | |
| Record name | Thymidine-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(5-~14~C)Deoxypentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Radiochemical Principles and Labeling Specificity of 14c Thymidine
Isotopic Designation and Positional Labeling ([2-14C], [methyl-14C])
The designation "[14C]Thymidine" indicates that the thymidine (B127349) molecule contains a carbon-14 (B1195169) isotope. However, the specific location of this isotope within the molecule is crucial for its application and interpretation in research. Two common positional labeling variants are [2-14C]Thymidine and [methyl-14C]Thymidine.
In contrast, [methyl-14C]Thymidine has the carbon-14 isotope located in the methyl group attached to the fifth carbon of the pyrimidine (B1678525) ring. wikipedia.org This specific labeling is particularly valuable for studies focusing on DNA synthesis and cell proliferation because the methyl group is a defining feature of thymine (B56734) (5-methyluracil) and is incorporated directly into the DNA backbone as part of the thymidine nucleotide. wikipedia.org The stability of this methyl group within the DNA structure ensures that the incorporated radioactivity accurately reflects DNA synthesis.
The choice between [2-14C]Thymidine and [methyl-14C]Thymidine depends on the specific research question. While both are incorporated into DNA, the metabolic fate and potential for label loss through degradation pathways can differ depending on the position of the label.
Radiochemical Purity and Specific Activity Considerations in Research
Specific activity is defined as the amount of radioactivity per unit mass or mole of the labeled compound. revvity.com It is typically expressed in units such as Curies per millimole (Ci/mmol) or Becquerels per millimole (Bq/mmol). A higher specific activity means that a smaller mass of the radioactive compound is needed to introduce a given amount of radioactivity into a system. This is particularly important in biological experiments where minimizing the chemical concentration of the tracer is desirable to avoid perturbing cellular processes. The theoretical maximum specific activity for a compound labeled with a single 14C atom is related to the half-life of 14C and the molecular weight of the compound. Reported specific activities for [14C]Thymidine can vary depending on the supplier and the specific labeling position. snmjournals.orgnih.govnih.gov
Considerations for radiochemical purity and specific activity are essential for quantitative studies, such as measuring the rate of DNA synthesis or determining the number of proliferating cells. Using [14C]Thymidine with known high radiochemical purity and specific activity ensures that the measured radioactivity is directly attributable to the incorporation of the intact tracer molecule into DNA.
Radiostability and Metabolic Transformations within Experimental Systems
The radiostability of [14C]Thymidine and its potential for metabolic transformations within experimental systems are important factors influencing its use as a tracer. Radiostability refers to the ability of the labeled molecule to withstand self-radiolysis, which is the decomposition caused by the radiation it emits. While 14C is a low-energy beta emitter and generally causes less self-radiolysis compared to isotopes like 32P, degradation can still occur over time, especially in solutions or under suboptimal storage conditions. revvity.com This degradation can lead to the formation of radiochemical impurities, affecting the accuracy of experiments.
Upon introduction into a biological system, [14C]Thymidine can undergo metabolic transformations. The primary pathway for thymidine is phosphorylation to form thymidine monophosphate (TMP), then thymidine diphosphate (B83284) (TDP), and finally thymidine triphosphate (TTP). wikipedia.org [14C]TTP is then incorporated into DNA by DNA polymerase during replication and repair. ontosight.ai However, thymidine can also be subject to catabolism, particularly by the enzyme thymidine phosphorylase, which cleaves thymidine into thymine and deoxyribose-1-phosphate. wikipedia.org Further degradation of thymine can also occur.
The position of the 14C label influences the fate of the radioactivity during these metabolic processes. If the label is in the methyl group ([methyl-14C]), the radioactivity is retained as long as the thymine base is intact, including when incorporated into DNA. snmjournals.orgnih.gov If the label is in other positions, such as C2 of the pyrimidine ring ([2-14C]), the radioactivity might be released as smaller molecules (e.g., CO2) if the ring is cleaved during catabolism. Studies have shown that [2-14C]Thymidine can undergo rapid degradation in biological matrices like human blood, while analogs labeled in the methyl position may exhibit greater stability. snmjournals.orgnih.gov
Researchers must consider these metabolic pathways and the radiostability of the specific [14C]Thymidine preparation when designing experiments and interpreting results, particularly in studies involving long incubation times or complex biological systems.
Illustrative Data: Degradation of Radiolabeled Compounds
| Compound | Label Position | Matrix | Degradation at 60 min | Source |
| [2-14C]Thymidine | C2 | Human blood | Rapid degradation | snmjournals.orgnih.gov |
| [methyl-14C]Thiothymidine | Methyl | Human blood | <3% degradation | snmjournals.orgnih.gov |
This type of data underscores the importance of understanding the metabolic fate of the chosen radiolabeled compound in the specific experimental system.
Molecular Mechanisms of 14c Thymidine Incorporation into Deoxyribonucleic Acid
Cell Cycle Integration: Preferential Uptake during S-Phase
Cellular uptake and subsequent incorporation of thymidine (B127349), including its radiolabeled form [14C]thymidine, are tightly linked to the cell cycle, exhibiting a marked preference for the S-phase. The S-phase (Synthesis phase) is the period during which a cell replicates its DNA, a prerequisite for cell division. Actively dividing cells, particularly those in the S-phase, have a high demand for deoxyribonucleotides, including deoxythymidine triphosphate (dTTP), the direct precursor for thymine (B56734) incorporation into DNA. ontosight.aiplos.org
Studies utilizing techniques such as autoradiography and flow cytometry have demonstrated a strong correlation between [14C]thymidine uptake and the percentage of cells in the S-phase. snmjournals.orgunifi.it This preferential uptake is a key principle behind using [14C]thymidine to measure cell proliferation rates. ontosight.aibaseclick.eu For instance, experiments have shown that the rate of [14C]thymidine incorporation is directly proportional to the number of cells synthesizing DNA. unifi.it Data from studies comparing [14C]thymidine incorporation with other cell cycle indicators confirm that changes in incorporation primarily reflect changes in DNA synthesis during the S-phase. researchgate.net
Thymidine Salvage Pathway Dynamics in DNA Synthesis
Cells acquire the deoxyribonucleotides necessary for DNA synthesis through two primary pathways: the de novo synthesis pathway and the salvage pathway. fiveable.menih.gov The de novo pathway synthesizes nucleotides from simpler precursor molecules. fiveable.menih.gov The salvage pathway, on the other hand, recycles preformed nucleobases and nucleosides, such as thymidine, generated from the breakdown of nucleic acids. fiveable.mewikipedia.orgmicrobenotes.com
[14C]Thymidine enters the cell and is primarily processed through the thymidine salvage pathway for incorporation into DNA. researchgate.net This pathway is particularly important for rapidly dividing cells and in tissues that may not have a robust de novo synthesis capacity. wikipedia.org The initial and rate-limiting step in the salvage pathway for thymidine is its phosphorylation. plos.orgslu.se
Enzymatic Phosphorylation and Deoxythymidine Triphosphate (dTTP) Formation
For [14C]thymidine to be incorporated into DNA, it must first be converted into its active triphosphate form, deoxythymidine triphosphate ([14C]dTTP). This conversion involves a series of enzymatic phosphorylation steps. ontosight.aiplos.orgresearchgate.net
The initial phosphorylation of thymidine to thymidine monophosphate (dTMP) is catalyzed by the enzyme thymidine kinase (TK). ontosight.aiplos.orgnih.govontosight.ai There are different forms of thymidine kinase, including cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2), with varying substrate specificities and cellular localization. slu.seproteopedia.org TK1 is particularly important in the phosphorylation of exogenous thymidine and its activity is often elevated in proliferating cells. nih.govproteopedia.org
The reaction catalyzed by thymidine kinase involves the transfer of a phosphate (B84403) group from ATP to thymidine, yielding dTMP and ADP. ontosight.aiontosight.ai This reaction is a critical step in the salvage pathway. ontosight.aipatsnap.com
The dTMP is then further phosphorylated to thymidine diphosphate (B83284) (dTDP) and subsequently to deoxythymidine triphosphate (dTTP) by other cellular kinases, such as thymidylate kinase and nucleoside diphosphate kinase. plos.orgwikipedia.org This multi-step phosphorylation process ensures that [14C]thymidine is converted into the direct substrate for DNA polymerase.
Here is a simplified representation of the phosphorylation steps:
| Step | Enzyme(s) | Substrate | Product |
| Initial Phosphorylation | Thymidine Kinase (TK1, TK2) | Thymidine | dTMP |
| Second Phosphorylation | Thymidylate Kinase | dTMP | dTDP |
| Third Phosphorylation | Nucleoside Diphosphate Kinase | dTDP | dTTP |
The activity of thymidine kinase is tightly regulated, including feedback inhibition by dTTP, which helps maintain balanced deoxyribonucleotide pools necessary for accurate DNA replication. plos.orgnih.gov
Incorporation into Replicating DNA Strands during Mitotic Division
Once [14C]thymidine has been converted to [14C]dTTP, it becomes a substrate for DNA polymerase enzymes. During DNA replication, which occurs during the S-phase of the cell cycle in preparation for mitotic division, DNA polymerase incorporates the [14C]dTTP into the growing DNA strands, pairing it with adenine (B156593) bases on the template strand. ontosight.aiplos.orgbaseclick.eu
This incorporation is a direct consequence of the semi-conservative nature of DNA replication, where each new DNA double helix consists of one original template strand and one newly synthesized strand. The [14C]thymidine, now part of the [14C]dTTP pool, is thus integrated into the backbone of the newly synthesized DNA. thermofisher.com
The amount of [14C]thymidine incorporated into DNA is therefore a direct measure of the rate of DNA synthesis and, consequently, cell proliferation. ontosight.aibaseclick.eu This principle is the basis for using [14C]thymidine in various research techniques, such as scintillation counting or autoradiography, to quantify cell division. thermofisher.comasm.orgfluorideresearch.org Studies have shown that in proliferating tissues, a significant portion of the total cellular radioactivity from [14C]thymidine is recovered in the DNA fraction. snmjournals.org
Research findings using [14C]thymidine incorporation have provided valuable insights into cell cycle kinetics and DNA replication in various organisms and cell types. researchgate.netuni-muenchen.debiologists.com For example, studies in Escherichia coli have demonstrated that [14C]thymidine is specifically incorporated into DNA, with minimal incorporation into other macromolecules. asm.org
Comparative Analysis with Non-DNA Incorporating Nucleosides
The specific incorporation of thymidine into DNA distinguishes it from other nucleosides that may be incorporated into RNA or other cellular components. While thymidine is a deoxyribonucleoside found almost exclusively in DNA (except in the T-loop of tRNA), other nucleosides like uridine (B1682114) are primarily incorporated into RNA. himedialabs.com
Comparing the incorporation patterns of [14C]thymidine with other labeled nucleosides, such as [3H]uridine or [14C]orotic acid, can provide insights into the specificity of DNA synthesis. jci.orgtandfonline.com Studies have shown that while [14C]thymidine incorporation is a direct indicator of DNA synthesis, the incorporation of precursors like orotic acid, which are involved in the synthesis of both DNA and RNA pyrimidines, may reflect broader nucleic acid synthesis. tandfonline.com
Furthermore, the dynamics of the deoxyribonucleotide pools can influence the incorporation of labeled nucleosides. For instance, the presence of excess non-radioactive thymidine can suppress the incorporation of radioactive deoxyuridine into DNA, highlighting the interplay between the salvage and de novo pathways and the regulatory role of dTTP. nih.gov
Analogs of thymidine, such as bromodeoxyuridine (BrdU) and ethynyl (B1212043) deoxyuridine (EdU), are also used to study DNA synthesis. baseclick.euthermofisher.commdpi.com These analogs are incorporated into DNA similarly to thymidine but are detected using non-radioactive methods. baseclick.euthermofisher.com Comparative studies using [14C]thymidine and these analogs validate that they target the same process of DNA replication during the S-phase. mdpi.com
Advanced Methodologies for Investigating Cellular Kinetics and Function with 14c Thymidine
Quantitative Cell Proliferation Assays
The quantification of cell proliferation is fundamental to research in fields such as immunology, oncology, and regenerative medicine. revvity.com Assays using [14C]Thymidine provide a direct measure of DNA synthesis, offering a reliable indicator of the rate at which a cell population is dividing. revvity.com
The rate of cell division can be accurately determined by measuring the incorporation of [14C]Thymidine into the DNA of actively proliferating cells. revvity.com In this assay, cells are cultured in the presence of [14C]Thymidine. As cells enter the S-phase and replicate their DNA, the radiolabeled thymidine (B127349) is incorporated into the new DNA strands.
The general procedure involves several key steps:
Labeling: Cultured cells are incubated with [14C]Thymidine for a defined period.
Harvesting: The cells are harvested, and the unincorporated [14C]Thymidine is washed away.
DNA Isolation: The DNA containing the incorporated radiolabel is isolated.
Quantification: The amount of radioactivity is measured using a liquid scintillation counter. The resulting count, typically in disintegrations per minute (dpm) or counts per minute (cpm), is directly proportional to the amount of [14C]Thymidine incorporated and thus reflects the level of cell proliferation during the labeling period. revvity.com
This method is highly sensitive and can be used to assess how various stimuli, such as growth factors or cytotoxic agents, affect cell division rates. revvity.comnih.gov For example, studies have used this technique to evaluate the efficacy of new drug candidates by observing the suppression of proliferation rates in stem cells. nih.gov Advanced detection methods, such as accelerator mass spectrometry (AMS), offer even greater sensitivity, enabling quantification down to the single-cell level. iaea.orgnih.gov
The Thymidine Labeling Index (TLI) is a crucial parameter that represents the fraction of cells in a given population that are actively synthesizing DNA (i.e., are in the S-phase of the cell cycle) at a specific point in time. nih.gov It is determined by exposing a cell population to a pulse of labeled thymidine, such as [14C]Thymidine, and then using autoradiography to visualize which cells have incorporated the label.
The TLI is calculated as the ratio of labeled cells to the total number of cells, expressed as a percentage. This index is a powerful prognostic and predictive tool, particularly in oncology. nih.gov Research in breast cancer has shown that a high TLI is often correlated with increased tumor aggressiveness and can predict the response to chemotherapy. nih.gov It has been established as a significant prognostic indicator, independent of other factors like tumor size or steroid receptor status. nih.gov
To ensure the accuracy and reproducibility of cell proliferation data, the standardization and optimization of [14C]Thymidine labeling protocols are essential. Several factors can influence the rate of incorporation and must be carefully controlled.
Key parameters for optimization include:
Cell Concentration: The optimal cell density must be established to ensure cells are in an exponential growth phase. For instance, studies on human peripheral lymphocytes identified an optimal concentration of 1.0 x 10⁶ cells/ml. nih.gov
[14C]Thymidine Concentration: The concentration of the radiolabel must be sufficient for detection without causing cellular toxicity. A study on adipocyte-derived mesenchymal stem cells (AD-MSCs) determined that 5 nCi/ml was the optimal concentration, as higher levels began to adversely affect the cell proliferation rate. nih.govresearchgate.net
Incubation Time: The duration of exposure to [14C]Thymidine needs to be optimized. For human lymphocytes, an 8-hour incubation period was found to be ideal. nih.gov
A study optimizing labeling conditions for AD-MSCs demonstrated the importance of concentration on both signal detection and cell viability.
| [14C]Thymidine Concentration (nCi/ml) | Relative Cell Proliferation Rate (% of Control) | [14C] Uptake Efficiency | Observation |
|---|---|---|---|
| 1 | ~100% | Baseline | No adverse effects observed. |
| 2.5 | ~100% | Increased | No adverse effects observed. |
| 5 | ~100% | Significantly Increased | Optimal concentration with high uptake and maintained proliferation. nih.gov |
| 10 | Decreased | Highest | Adverse effects on cell proliferation rate observed. nih.gov |
| 25 | Significantly Decreased | High | Significant adverse effects on cell proliferation. nih.gov |
Data adapted from a study on AD-MSCs, showing that 5 nCi/ml provides a strong signal without compromising cell health. nih.gov
While [14C]Thymidine is a powerful tool, other compounds are also widely used to measure cell proliferation. A comparison reveals the distinct advantages and disadvantages of each method.
[3H]Thymidine: Tritiated ([3H]) thymidine is another radioactive analog used in proliferation assays. cytologicsbio.com Its lower energy beta emissions result in shorter particle paths, which can provide higher resolution in autoradiography compared to 14C. However, both [14C]- and [3H]Thymidine assays involve handling radioactive materials, which requires specialized laboratory procedures and disposal. cytologicsbio.com
Bromodeoxyuridine (BrdU): BrdU is a non-radioactive thymidine analog that gets incorporated into DNA during the S-phase. Detection is achieved using specific monoclonal antibodies. This method avoids radioactivity but requires a harsh DNA denaturation step (using acid or heat) to expose the incorporated BrdU to the antibody, which can damage the sample's structural integrity. mdpi.com
5-ethynyl-2´-deoxyuridine (EdU): EdU is another non-radioactive analog that represents a more recent technological advance. mdpi.com EdU contains an alkyne group that is detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe. mdpi.comyoutube.com This detection method is rapid and does not require DNA denaturation, thus preserving cellular architecture and allowing for more compatible multiplexing with other fluorescent labels. mdpi.com However, some studies suggest EdU can be more toxic to cells than BrdU. nih.gov
| Method | Principle | Detection | Advantages | Disadvantages |
|---|---|---|---|---|
| [14C]Thymidine | Radioactive analog incorporation | Liquid Scintillation, Autoradiography, AMS | Direct measure of DNA synthesis; High sensitivity. revvity.comiaea.org | Radioactive; Requires specialized handling. cytologicsbio.com |
| [3H]Thymidine | Radioactive analog incorporation | Liquid Scintillation, Autoradiography | Direct measure; Higher resolution in autoradiography. cytologicsbio.com | Radioactive; Requires specialized handling. cytologicsbio.com |
| BrdU | Non-radioactive analog incorporation | Antibody-based (Immunohistochemistry) | Non-radioactive; Widely validated. | Requires harsh DNA denaturation; Lengthy protocol. cytologicsbio.commdpi.com |
| EdU | Non-radioactive analog incorporation | Click Chemistry | Non-radioactive; Rapid protocol; No DNA denaturation. mdpi.comyoutube.com | Potential for higher cellular toxicity than BrdU. nih.gov |
DNA Synthesis and Replication Studies
Beyond simply quantifying proliferation, [14C]Thymidine is instrumental in studying the temporal dynamics of DNA synthesis. By tracking its incorporation over time, researchers can elucidate the chronology of DNA replication within cells and tissues.
Pulse-chase experiments using [14C]Thymidine allow for detailed mapping of the timing of DNA synthesis. In this technique, cells are exposed to a short "pulse" of [14C]Thymidine, which labels the cohort of cells currently in S-phase. The cells are then "chased" with non-radioactive thymidine and sampled at various time points to track the progression of the labeled cells through the cell cycle.
This approach has been used to reveal fundamental biological rhythms and processes:
Circadian Rhythms: Studies on human lymphocytes using [14C]Thymidine incorporation revealed that the rate of DNA synthesis follows a 24-hour cycle, with distinct peaks and troughs corresponding to specific times of the day. nih.gov The research identified peaks in synthesis at 10:00 A.M. and 11:00 P.M., demonstrating a clear circadian rhythm in lymphocyte proliferation. nih.gov
Tissue Regeneration: The chronology of DNA synthesis is critical in understanding tissue repair. A classic study on regenerating rat liver after partial hepatectomy used [14C]Thymidine to show that the timing of the peak DNA synthesis response varies significantly with age. aacrjournals.org
| Rat Age Group | Timing of Peak [14C]Thymidine Incorporation (Hours Post-Operation) | Characteristics of Synthesis Curve |
|---|---|---|
| Weanling | 20-22 hours (first peak), 33-35 hours (second peak) | Biphasic curve aacrjournals.org |
| Young Adult (4 months) | ~25 hours | Single, broad peak aacrjournals.org |
| Older Adult (12-15 months) | 30-34 hours | Delayed, single, broad peak aacrjournals.org |
Data from Bucher et al. (1964) illustrates how [14C]Thymidine incorporation reveals age-dependent delays and changes in the synchrony of cell division during liver regeneration. aacrjournals.org
These studies highlight the utility of [14C]Thymidine not just as a marker for proliferation, but as a precise tool for dissecting the complex temporal regulation of DNA synthesis in various biological contexts. nih.govaacrjournals.org
Elucidation of DNA Replication Fork Progression
One such method involves a dual-labeling approach to measure the size of nascent DNA strands. In this technique, cellular DNA is first uniformly pre-labeled with [¹⁴C]Thymidine to serve as an internal control for the amount of template DNA. researchgate.net Subsequently, the cells are pulse-labeled with [³H]Thymidine for a defined period. The DNA is then extracted, denatured, and analyzed by techniques such as alkaline sucrose (B13894) gradient centrifugation. The sedimentation profile of the [³H]-labeled nascent DNA, relative to the [¹⁴C]-labeled template DNA, allows for the determination of the size of the newly synthesized DNA fragments. By varying the duration of the [³H]Thymidine pulse, the rate of DNA chain elongation, and thus the speed of the replication fork, can be calculated.
This methodology is particularly powerful for studying the effects of DNA damage or replication inhibitors on fork progression. For instance, in studies investigating the impact of DNA lesions, the template DNA is labeled with [¹⁴C]Thymidine, and after the introduction of damage, nascent DNA is pulse-labeled with [³H]Thymidine. A decrease in the size of the [³H]-labeled fragments compared to untreated controls indicates replication fork stalling or slowing. researchgate.net
Table 1: Representative Data from a Replication Fork Progression Study
| Experimental Condition | Pulse Duration with [³H]Thymidine (min) | Average Size of Nascent DNA (kb) | Calculated Fork Speed (kb/min) |
| Control (Untreated) | 10 | 30 | 3.0 |
| Control (Untreated) | 20 | 60 | 3.0 |
| DNA Damaging Agent | 10 | 15 | 1.5 |
| DNA Damaging Agent | 20 | 30 | 1.5 |
This table illustrates hypothetical data demonstrating how dual-labeling with [¹⁴C]Thymidine (as a template label) and [³H]Thymidine (as a nascent strand label) can be used to quantify changes in replication fork speed under different conditions.
Analysis of DNA Repair Synthesis (Unscheduled DNA Synthesis, UDS)
Unscheduled DNA Synthesis (UDS) is a hallmark of nucleotide excision repair (NER), a critical pathway for removing bulky DNA lesions induced by agents like ultraviolet (UV) radiation or certain chemical mutagens. researchgate.netnih.gov The UDS assay quantitatively measures this repair activity by detecting the incorporation of radiolabeled thymidine into the DNA of non-S-phase cells. researchgate.netnih.gov
In a typical UDS assay, cells are treated with a DNA-damaging agent and then incubated in a medium containing either [³H]Thymidine or [¹⁴C]Thymidine. Since replicative DNA synthesis is confined to the S-phase, any incorporation of the radiolabel in G1 or G2 phase cells is indicative of DNA repair synthesis. This incorporation can be visualized by autoradiography, where silver grains appear over the nuclei of repairing cells, or quantified by liquid scintillation counting of the extracted DNA. nih.gov The use of [¹⁴C]Thymidine in UDS assays is particularly advantageous for experiments requiring longer exposure times or when combined with other isotopic labels. semanticscholar.org
The extent of UDS is a direct measure of the cell's capacity to perform NER. nih.gov This assay is widely used in toxicology to assess the genotoxic potential of chemical compounds and in clinical research to diagnose DNA repair-deficient disorders such as Xeroderma Pigmentosum. researchgate.netnih.gov
Cell Cycle Progression Analysis
Determination of G1, S, G2, and M Phase Durations
The duration of the different phases of the cell cycle (G1, S, G2, and M) is a fundamental parameter of cell proliferation. biorxiv.org Methodologies employing [¹⁴C]Thymidine, often in conjunction with other techniques, allow for the precise determination of these phase lengths. A classic approach is the "fraction of labeled mitoses" (FLM) method.
In the FLM method, an asynchronous population of cells is pulse-labeled with [¹⁴C]Thymidine. Samples are then collected at regular intervals, and the percentage of mitotic cells that are radioactively labeled is determined by autoradiography. The resulting curve of the percentage of labeled mitoses versus time after the pulse can be used to calculate the duration of the S, G2, and M phases. The duration of the G1 phase can then be inferred if the total cell cycle time is known. nih.govresearchgate.net
Table 2: Key Parameters Derived from a Fraction of Labeled Mitoses (FLM) Curve
| Parameter on FLM Curve | Corresponding Cell Cycle Phase Duration |
| Time to reach 50% labeled mitoses (ascending limb) | Duration of G2 + 1/2 M |
| Width of the first wave at the 50% level | Duration of S phase |
| Time between the 50% points of the first and second ascending limbs | Total Cell Cycle Time (Tc) |
This table outlines how different points on the idealized FLM curve correspond to the durations of various cell cycle phases.
Pulse-Labeling and Continuous Labeling Regimens
The manner in which [¹⁴C]Thymidine is administered to a cell population can be tailored to answer specific questions about cell cycle kinetics.
Pulse-Labeling : This involves exposing cells to [¹⁴C]Thymidine for a very short period, typically much shorter than the duration of the S phase. nih.gov This technique is ideal for marking a specific cohort of cells that are in the S phase at the time of the pulse. By tracking this labeled cohort over time, researchers can determine the rate of progression through the subsequent phases of the cell cycle, as exemplified by the FLM method. biorxiv.orgnih.gov
Continuous Labeling : In this regimen, cells are exposed to [¹⁴C]Thymidine for an extended period, often spanning one or more full cell cycles. researchgate.net This method is used to determine the growth fraction (the proportion of actively dividing cells in a population) and the total cell cycle time. As time progresses, all cells that enter the S phase will incorporate the label. The rate at which the percentage of labeled cells approaches 100% provides information about the length of the cell cycle, while the final plateau below 100% can indicate the presence of a non-dividing cell population. researchgate.net
Double-Isotope Labeling Techniques (e.g., [³H]- and [¹⁴C]Thymidine)
The combination of [³H]Thymidine and [¹⁴C]Thymidine in a double-labeling protocol offers enhanced precision and a more dynamic view of cell cycle kinetics compared to single-label methods. oxfordreference.comnih.gov This technique allows for the discrimination of cells based on when they were in S phase.
A common application of this method is to refine the determination of the S phase duration. Cells can be given a pulse of [³H]Thymidine, followed by a pulse of [¹⁴C]Thymidine at a known interval. By analyzing the labeling patterns (cells labeled with ³H only, ¹⁴C only, or both), it is possible to calculate the duration of the S phase with high accuracy. oxfordreference.com For example, in glial cells of adult mice, where mitoses are rare, a double-labeling approach determined an S-phase duration of approximately 10 hours and a total cycle time of about 20 hours. oxfordreference.com
This technique is also invaluable for studying the effects of drugs on cell cycle progression in vivo. oxfordreference.com By creating distinct subpopulations of cells labeled with different isotopes at different phases of the cell cycle, the phase-specific effects of chemotherapeutic agents can be investigated under physiological conditions. oxfordreference.com
Synchronization of Cell Populations for Cell Cycle Studies
To study molecular events specific to certain phases of the cell cycle, it is often necessary to have a population of cells that are all at the same stage. Cell synchronization techniques are employed to achieve this, and one of the most common methods is the double thymidine block. nih.gov This procedure involves treating cells with a high concentration of unlabeled thymidine, which inhibits DNA synthesis and causes cells to arrest at the G1/S boundary.
After a period of incubation, the block is released by washing the cells and placing them in a fresh medium, allowing the synchronized cells to proceed through the S phase together. nih.gov A second thymidine block is then applied to enhance the degree of synchronization. nih.gov Once the second block is released, the synchronized population of cells progresses through the cell cycle in a wave. At this point, [¹⁴C]Thymidine can be introduced to label the cells as they traverse the S phase, allowing for detailed studies of S-phase-specific events. By collecting cells at various time points after the release, populations enriched in G2, M, and the subsequent G1 phase can also be obtained and analyzed. nih.gov
Tracer Applications in Metabolic Pathway Elucidation
The introduction of a carbon-14 (B1195169) ([14C]) isotope into the thymidine molecule creates a powerful tool for tracing the metabolic fate of this nucleoside within cellular systems. [14C]Thymidine allows researchers to move beyond static measurements and dynamically investigate the intricate network of biochemical reactions involving nucleotide metabolism. By following the distribution and transformation of the radiolabel, detailed insights into biosynthetic fluxes, the identity and quantity of metabolic intermediates, and the pathways of thymidine reutilization and breakdown can be achieved.
Tracing Carbon Flux in Biosynthetic Pathways
While [14C]Thymidine is predominantly recognized for its application in measuring DNA synthesis, its utility extends to tracing the flow of its carbon atoms into other essential biosynthetic pathways. This is particularly evident in organisms that can catabolize thymidine and shuttle its breakdown products into central metabolism.
One significant study in the protozoan Tetrahymena pyriformis demonstrated the extensive distribution of the 14C label from [2,6-14C2]thymidine into various cellular macromolecules. nih.gov After a 12-hour incubation period, a substantial portion of the incorporated radioactivity was found in macromolecules other than DNA, indicating a significant carbon flux from thymidine into other biosynthetic routes. nih.gov The recovery of 14C radioactivity in monosaccharides provided strong evidence for the anabolic conversion of thymidine-derived carbon into carbohydrates. nih.gov This demonstrates that the carbon backbone of thymidine can be repurposed for the synthesis of fundamental cellular components beyond nucleic acids.
Table 1: Distribution of ¹⁴C from [2,6-¹⁴C₂]Thymidine in Tetrahymena pyriformis Macromolecules after 12 hours
| Macromolecule Fraction | Percentage of Incorporated Radioactivity |
| DNA | < 50% |
| Other Macromolecules (including carbohydrates) | > 50% |
This table illustrates the significant channeling of carbon from thymidine into non-DNA macromolecules, as detailed in the study on Tetrahymena pyriformis. nih.gov
Investigating Nucleotide Metabolism and Intermediates
[14C]Thymidine serves as an invaluable tracer for dissecting the sequential phosphorylation steps that convert it into its active form for DNA synthesis. The salvage pathway initiates with the phosphorylation of thymidine to thymidine monophosphate (dTMP), followed by subsequent phosphorylations to thymidine diphosphate (B83284) (dTDP) and finally thymidine triphosphate (dTTP), the direct precursor for DNA polymerase.
By employing [14C]Thymidine, researchers can quantify the relative amounts of these phosphorylated intermediates in different cellular compartments, such as the cytosol and mitochondria. Studies have utilized this approach to elucidate the dynamic relationship between these nucleotide pools. For instance, by incubating cells with radiolabeled thymidine and subsequently separating and quantifying the phosphorylated derivatives using techniques like high-performance liquid chromatography (HPLC), the distribution of the 14C label across dTMP, dTDP, and dTTP can be determined. nih.gov This allows for the investigation of the kinetics of thymidine phosphorylation and the steady-state concentrations of its intermediates within different subcellular locations. nih.gov
Table 2: Relative Abundance of [¹⁴C]Thymidine Phosphates in Cellular Compartments
| Thymidine Phosphate (B84403) | Relative Amount in Cytosol | Relative Amount in Mitochondria |
| dTMP | Variable | Variable |
| dTDP | Variable | Variable |
| dTTP | Variable | Variable |
This interactive table represents the typical analysis of radiolabeled thymidine phosphates, where the relative amounts can be quantified in different cellular fractions to study nucleotide metabolism. nih.gov
Studies on Thymidine Reutilization and Catabolism
Beyond its anabolic incorporation into DNA, thymidine can also undergo catabolism, a process that can be effectively traced using [14C]Thymidine. The catabolic pathway involves the breakdown of thymidine into thymine (B56734) and subsequently into β-aminoisobutyric acid. nih.gov
Research in sugarcane cells in suspension culture using [2-14C]thymidine has shown that the radiolabel is lost as 14CO2, indicating the complete breakdown of the pyrimidine (B1678525) ring. nih.gov Similarly, studies in Tetrahymena pyriformis have also reported the recovery of radioactivity from [14C]thymidine in respired CO2, confirming its catabolism. nih.gov The ability to trace the 14C label to degradation products like β-aminoisobutyric acid and CO2 provides a clear picture of the catabolic fate of thymidine. nih.govnih.gov Furthermore, the degradation products themselves can be reutilized in other metabolic pathways, a phenomenon that can also be tracked using [14C]Thymidine. nih.gov
Table 3: Fate of the ¹⁴C Label in Thymidine Catabolism Studies
| Organism/Cell Type | Labeled Position | Observed Catabolic Product(s) |
| Sugarcane Cells | [2-¹⁴C]Thymidine | ¹⁴CO₂ nih.gov |
| Tetrahymena pyriformis | [2,6-¹⁴C₂]Thymidine | Respired ¹⁴CO₂ nih.gov |
This table summarizes the findings from studies that used [14C]Thymidine to investigate its catabolic breakdown, highlighting the release of the radiolabel as carbon dioxide.
Detection and Quantification Techniques for 14c Thymidine Radioactivity
Liquid Scintillation Counting (LSC)
Liquid Scintillation Counting is a highly sensitive and widely used analytical technique for quantifying radioactivity, especially for low-energy beta emitters like Carbon-14 (B1195169). openmedscience.comnumberanalytics.com The method involves mixing the sample containing [14C]Thymidine with a liquid scintillation cocktail, which converts the kinetic energy of the emitted beta particles into detectable light photons. openmedscience.comnumberanalytics.com
Principles of Beta Particle Detection and Scintillation Phenomena
The core principle of LSC involves a multi-step energy transfer process. uwm.edu First, a beta particle emitted from the decay of a [14C] atom travels a short distance within the liquid medium, transferring its kinetic energy to the solvent molecules in the scintillation cocktail, causing them to become excited. mdpi.comuwm.edu These excited solvent molecules then transfer their energy to fluor molecules (scintillators) also present in the cocktail. mdpi.comuwm.edu As the excited fluors return to their ground state, they release the absorbed energy as flashes of light (photons). mdpi.comub.edu
These photons are detected by one or more photomultiplier tubes (PMTs) within the LSC instrument. openmedscience.comigdtp.eu The PMTs convert the light flashes into electrical pulses. The number of pulses per unit of time corresponds to the rate of radioactive decay (activity) in the sample, typically expressed as Counts Per Minute (CPM). psu.edu The intensity of each light pulse is proportional to the energy of the beta particle that initiated the event. numberanalytics.compsu.edu By analyzing the energy spectrum of these pulses, LSC can not only quantify the radioactivity but also help identify the specific isotope present. psu.edu
Sample Preparation Protocols (e.g., Filter Counting, Oxidation)
Proper sample preparation is crucial for accurate LSC results, aiming for a homogeneous mixture of the sample and cocktail to ensure optimal energy transfer. revvity.com
Filter Counting: This technique is relatively simple and common for samples like DNA precipitates containing incorporated [14C]Thymidine. The sample is collected on a solid support, such as a glass fiber filter, which is then dried and placed in a scintillation vial with the appropriate cocktail. revvity.com
Oxidation: For complex biological or environmental samples, color and chemical agents can interfere with the scintillation process, a phenomenon known as quenching. osti.gov Sample oxidation, or combustion, is an effective preparation method to eliminate these issues. osti.govhidex.com In this process, the sample is completely burned in an oxygen-rich atmosphere. The [14C] in the sample is converted to [14C]Carbon dioxide ([14C]CO2), which is then trapped in a special absorbing reagent (e.g., an amine like Carbo-Sorb E). hidex.comresearchgate.net This mixture is then combined with a specific scintillation cocktail for counting. hidex.comresearchgate.net Oxidation offers the significant advantage of eliminating color and chemical quench, leading to more accurate results. revvity.comosti.gov It is also an ideal method for physically separating [14C] and Tritium ([3H]) in dual-label experiments, as the tritiated water ([3H]2O) and [14C]CO2 are collected separately. revvity.comrevvity.co.jp
| Protocol | Principle | Common Applications | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Addition | Directly mixing a liquid sample (e.g., plasma, urine) with a compatible scintillation cocktail. revvity.com | Aqueous samples, plasma, serum, urine. revvity.comrevvity.com | Simple, fast, minimal sample manipulation. | Prone to chemical and color quenching; sample-cocktail miscibility can be an issue. psu.edu |
| Filter Counting | Isolating the sample on a solid filter, which is then immersed in the cocktail. revvity.com | DNA/RNA precipitates, cell harvesting. revvity.com | Relatively simple; concentrates the sample. revvity.com | Potential for self-absorption of beta particles by the filter or sample material. |
| Oxidation (Combustion) | Burning the sample to convert [14C] to [14C]CO2, which is trapped and counted. hidex.complos.org | Solid tissues, highly colored or quenching samples, dual-label ([14C]/[3H]) studies. revvity.comosti.gov | Eliminates color and chemical quench; allows for separation of [14C] and [3H]. revvity.comrevvity.co.jp | Requires specialized equipment (sample oxidizer); more labor-intensive. revvity.com |
Quantitative Analysis and Efficiency Determination
The raw output from an LSC is in Counts Per Minute (CPM), which is only proportional to the actual radioactivity. To determine the absolute activity, expressed in Disintegrations Per Minute (DPM), one must correct for the counting efficiency. ub.edu Counting efficiency is the ratio of detected counts (CPM) to the actual number of disintegrations (DPM) and is always less than 100%. ub.eduarizona.edu
Efficiency = CPM / DPM ub.edu
A primary challenge in LSC is quenching , which is any process that reduces the counting efficiency. nipne.rolablogic.com
Chemical Quenching: Occurs when substances in the sample interfere with the initial energy transfer from the beta particle to the solvent molecules. psu.edu
Color Quenching: Happens when colored components in the sample absorb the photons emitted by the fluors before they can reach the PMTs. psu.edulablogic.com
Quenching not only reduces the total counts but also shifts the energy spectrum of the pulses to lower energies. psu.edu Various methods have been developed to correct for quenching and determine the true DPM. Modern liquid scintillation counters use techniques like the Transformed Spectral Index of the External Standard (tSIE) to measure the level of quenching in a sample and automatically apply a correction to calculate the DPM. uwm.edumednexus.org By measuring a series of standards with known activity and varying levels of a quenching agent, a quench curve can be generated that plots counting efficiency against the quench parameter (e.g., tSIE). mednexus.orgresearchgate.net The efficiency of an unknown sample can then be determined by measuring its quench level and reading the corresponding efficiency from the curve. mednexus.org
Dual-Labeling Discrimination in LSC (e.g., with [3H])
LSC makes it possible to simultaneously measure two different beta-emitting isotopes in the same sample, a technique known as dual-labeling. A common application is the combined use of [14C]Thymidine and [3H]Uridine to measure DNA and RNA synthesis, respectively. This is possible because the beta particles emitted by [14C] and [3H] have different maximum energies (Emax): ~156 keV for [14C] and ~18.6 keV for [3H]. uwm.edu
This energy difference results in overlapping but distinct energy spectra. hidex.com The LSC instrument can be set up with different energy "windows" or channels to discriminate between the two isotopes. psu.eduhidex.com
A low-energy channel is set to detect the majority of [3H] counts and some "spillover" from the low-energy portion of the [14C] spectrum.
A high-energy channel is set above the Emax of [3H], so it only detects counts from [14C]. hidex.com
By measuring separate [3H] and [14C] standards, the instrument can calculate the counting efficiency for each isotope in each channel and the percentage of [14C] counts that spill down into the [3H] channel. Using a set of equations, the software can then deconvolute the spectra from a dual-labeled sample to determine the DPM for each isotope individually. hidex.com
| Isotope | Half-Life | Max. Beta Energy (Emax) | Typical LSC Counting Efficiency |
|---|---|---|---|
| Carbon-14 (14C) | ~5730 years revvity.com | 156 keV researchgate.net | Up to 95% |
| Tritium (3H) | 12.3 years | 18.6 keV uwm.edu | Up to 60% |
Autoradiography
Autoradiography is an imaging technique that visualizes the distribution of a radioactive substance within a biological sample. conductscience.com Instead of a scintillation cocktail, it uses a photographic emulsion or film that is sensitive to ionizing radiation. researchgate.net
Microscopic Autoradiography for Subcellular Localization
Microscopic autoradiography, or microautoradiography, provides high-resolution imaging at the cellular and subcellular level. wikipedia.org In studies using [14C]Thymidine, cells or tissues are incubated with the radiolabeled compound, which is incorporated into the DNA of proliferating cells. nih.gov The tissue is then sectioned, and a thin layer of photographic emulsion is placed over the sample. researchgate.net
The beta particles emitted by the [14C] atoms travel into the emulsion and expose the silver halide crystals, similar to how light exposes photographic film. slideshare.net After an exposure period, which can last from days to months, the emulsion is developed. nih.gov This process creates microscopic silver grains at the sites of radioactive decay. nih.gov When viewed under a microscope, the pattern of these silver grains reveals the precise location of the [14C]Thymidine within the cells. For example, studies using [14C]Thymidine have shown a concentration of silver grains over the nucleus of dividing cells, confirming its incorporation into nuclear DNA. nih.gov Carbon-14 is considered a favorable isotope for this technique due to its relatively low energy, which limits the "cross-fire" effect (where beta particles expose grains in adjacent cells), thereby improving the spatial resolution of the image. nih.gov
Whole-Body Autoradiography in Pre-clinical Models
Whole-body autoradiography (WBA) is a pivotal imaging technique in pharmaceutical research and preclinical studies, offering a comprehensive visualization of the distribution of radiolabeled compounds throughout an entire animal subject. researchgate.netresearchgate.net This method is instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a test substance like [14C]Thymidine. bioivt.com In a typical WBA study, a laboratory animal, often a rodent, is administered the radiolabeled compound. bioivt.com At specific time points after administration, the animal is euthanized and cryo-sectioned into thin slices. slideshare.net These whole-body sections are then placed in contact with a detection medium, such as X-ray film or a phosphor imaging plate, to generate an autoradiogram. researchgate.netbioivt.com
The resulting image provides a detailed, qualitative, and quantitative map of the radioactivity's distribution across all organs and tissues. researchgate.netnih.gov For instance, a comparative study in mice using [2-14C]azidothymidine and [2-14C]thymidine employed WBA to reveal significant differences in their biological fate. nih.gov Within minutes of administration, [14C]Thymidine showed widespread distribution, with high concentrations in tissues with rapid cell turnover, such as the bone marrow, spleen, and intestinal mucosa. nih.gov In contrast, areas like the brain showed a virtual lack of radioactivity, indicating poor penetration of the blood-brain barrier. nih.gov Quantitative whole-body autoradiography (QWBA) further enhances this technique by using standards to quantify the concentration of radioactivity in specific tissues, providing crucial pharmacokinetic data for predicting human radiation exposure and planning clinical studies. researchgate.netresearchgate.net Studies have demonstrated that DNA synthetic activity, traced by the incorporation of 14C-thymidine, varies significantly on a regional basis within organs like the prostate gland during development and regeneration. oup.com
Principles of Photographic Emulsion Exposure and Image Development
The fundamental principle of autoradiography lies in the ability of radiation emitted from a radioactive source, such as the beta particles from [14C]Thymidine, to create a latent image on a photographic emulsion. conductscience.comwordpress.com This emulsion is a gelatin matrix containing a high concentration of silver halide crystals (e.g., AgBr, AgCl). slideshare.networdpress.com When a beta particle passes through the emulsion, it ionizes silver halide molecules, forming silver ions (Ag+). slideshare.netconductscience.com This process activates the crystals, creating unstable sites known as latent image specks. nationaldiagnostics.com To enhance sensitivity, especially for low levels of radioactivity, the film can be pre-flashed with a burst of light, which brings the crystals to a partially activated state, meaning only one subsequent "hit" from a radioactive emission is needed to create a stable latent image. nationaldiagnostics.com
The development process converts this invisible latent image into a visible one. The exposed emulsion is submerged in a developing solution, a chemical mixture that reduces the activated silver ions to metallic silver. conductscience.com This results in the formation of black, insoluble silver grains at the sites of radioactive decay, creating a dark pattern on the film that corresponds to the location of the [14C]Thymidine in the tissue sample. slideshare.netconductscience.com The reaction is then halted by a fixative reagent, which removes the unexposed silver halide crystals, leaving only the metallic silver image. conductscience.com The resulting autoradiogram provides a permanent record of the distribution and relative intensity of the radiolabel within the specimen. nationaldiagnostics.com The resolution of the final image is influenced by factors such as the energy of the emitted particles and the size of the silver halide grains. wordpress.com
Double Emulsion and Multi-label Autoradiography Techniques
Double emulsion and multi-label autoradiography are advanced techniques that enhance the sensitivity and scope of traditional autoradiography. Double emulsion autoradiography involves sandwiching a thin tissue section between two layers of photographic emulsion. osti.gov This method effectively doubles the detection sensitivity because beta particles emitted from the [14C]Thymidine source can expose the emulsion on either side of the section. osti.gov This is particularly advantageous for detecting low levels of radioactivity and ensuring that a higher proportion of labeled cells are identified, thereby reducing false-negative results. osti.gov
Multi-label, or double-labeling, autoradiography allows for the simultaneous tracking of two different isotopes within the same biological sample. A common application is in cell kinetics studies using both tritium-labeled thymidine (B127349) ([3H]TdR) and carbon-14-labeled thymidine ([14C]TdR). nih.govpsu.edu The two isotopes are distinguishable because their beta particles have different energy levels and travel different distances in the emulsion. psu.edu Typically, a two-layer emulsion technique is used. biologists.com The lower emulsion layer, being thinner, is primarily exposed by the low-energy beta particles of tritium, while the higher-energy beta particles from carbon-14 pass through the first layer and expose the thicker, upper emulsion layer. biologists.comuni-muenchen.de This allows researchers to distinguish between cells labeled with 3H only, 14C only, or both. nih.gov This powerful method enables precise determination of cell cycle phases, provides data on the transit times through these phases, and facilitates in vivo studies on the cell cycle-specific effects of drugs. nih.gov
Advanced Quantitative Mass Spectrometry for Trace Analysis
Accelerator Mass Spectrometry (AMS) for Single-Cell Resolution
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of detecting and quantifying rare isotopes, such as 14C, at extremely low concentrations. nih.goviaea.org Unlike conventional methods that measure radioactive decay, AMS directly counts the number of isotopic nuclei in a sample. mdpi.com This is achieved by accelerating ions to high energies in a particle accelerator, using powerful magnets to separate isotopes based on their mass-to-charge ratio, and filtering out interfering isobars (atoms of other elements with the same mass). sciencelearn.org.nzuni-heidelberg.de This process results in a dramatic reduction in background noise, allowing for the measurement of isotope ratios as low as 1 part in 10^15 (ppq). nih.govnih.gov
The remarkable sensitivity of AMS has enabled the quantification of [14C]Thymidine at the single-cell level. researchgate.netnih.gov Researchers have successfully labeled cells in culture with [14C]Thymidine and subsequently detected these labeled cells in preclinical models with a sensitivity that can identify a single labeled cell among a million unlabeled cells. mdpi.com This single-cell resolution is critical for studies in areas like cancer research and stem cell therapy, where understanding the fate of a small number of cells is crucial. researchgate.netosti.gov For example, AMS has been used to track the distribution of adipocyte-derived mesenchymal stem cells labeled with [14C]Thymidine after transplantation, quantifying the number of cells present in different organs at various time points with the ability to detect one cell per milligram of tissue. researchgate.netnih.govnih.gov
Quantification of [14C]Thymidine Labeled Cellular Biomass
Accelerator Mass Spectrometry (AMS) provides a robust and highly accurate method for quantifying cellular biomass labeled with [14C]Thymidine. By measuring the precise amount of 14C in a biological sample, researchers can determine the number of labeled cells present in a given tissue or organ. mdpi.comresearchgate.net The process typically involves culturing cells with [14C]Thymidine, which is incorporated into the DNA of proliferating cells. researchgate.net A known number of these labeled cells can then be analyzed by AMS to establish a calibration factor (14C content per cell). researchgate.net
In preclinical studies, after administering these labeled cells to an animal model, tissues are harvested at various time points. mdpi.com The DNA is isolated from these tissues, and the total 14C content is quantified using AMS. mdpi.comresearchgate.net By combining the AMS measurement of the tissue with the pre-determined 14C-per-cell value, scientists can calculate the absolute number of colonized cells within that organ. mdpi.comresearchgate.net This approach has been effectively used to create detailed biodistribution profiles for stem cells and to quantify the colonization of distant organs by cancer cells in xenograft mouse models, providing critical insights into metastasis. mdpi.comresearchgate.net
Below is a table summarizing representative data from a study quantifying the distribution of [14C]Thymidine-labeled adipocyte-derived mesenchymal stem cells (AD-MSCs) in nude mice at different time points after intravenous transplantation, as analyzed by AMS.
| Organ | 4 hours (Cells/organ) | 24 hours (Cells/organ) | 7 days (Cells/organ) |
|---|---|---|---|
| Lungs | 187,500 ± 25,000 | 35,000 ± 7,500 | 8,000 ± 2,000 |
| Liver | 25,000 ± 5,000 | 12,500 ± 3,000 | 4,500 ± 1,500 |
| Spleen | 5,000 ± 1,000 | 3,000 ± 800 | 1,000 ± 300 |
| Kidneys | 2,500 ± 700 | 1,500 ± 500 | 500 ± 150 |
| Heart | 1,000 ± 300 | 500 ± 150 | 200 ± 80 |
| Brain | <500 | <500 | <500 |
Data are representative and compiled for illustrative purposes based on findings in related studies. researchgate.netnih.govnih.gov
Comparison of AMS with Conventional Radioisotope Detection
Accelerator Mass Spectrometry (AMS) offers significant advantages over conventional radioisotope detection methods, such as liquid scintillation counting (LSC) and gas proportional counting. nih.gov The primary difference lies in the detection principle: conventional methods measure the rate of radioactive decay (e.g., beta particles emitted per minute), while AMS directly counts the atoms of the radioisotope. mdpi.comsciencelearn.org.nz This fundamental difference gives AMS a much higher sensitivity, often by several orders of magnitude. researchgate.net
The key advantages of AMS include:
Smaller Sample Size: AMS requires significantly smaller samples, often in the milligram or even sub-milligram range, compared to the gram-sized samples needed for conventional decay counting to achieve similar precision. nih.goviaea.orguni-heidelberg.de
Higher Sensitivity: AMS can quantify attomole (10⁻¹⁸ mole) levels of 14C, making it ideal for trace analysis and studies where only a very small amount of labeled material is present, such as in single-cell analysis. researchgate.netresearchgate.net In contrast, a study comparing LSC and AMS for detecting labeled stem cells found that LSC could not detect fewer than 200 cells, whereas AMS could achieve single-cell detection. researchgate.netnih.gov
Faster Measurement Time: AMS measurements are much more rapid, typically taking less than an hour per sample, whereas decay counting can require hours or even days of counting time to achieve sufficient statistical precision, especially for low-activity samples. nih.govsciencelearn.org.nz
Greater Precision and Accuracy: International inter-laboratory comparisons have consistently shown that AMS is more accurate and precise than decay-counting techniques for measuring 14C. nih.gov
However, the primary disadvantage of AMS is its higher cost and the complexity of the required equipment and sample preparation, which involves converting the biological sample to graphite. mdpi.comsciencelearn.org.nz Therefore, for samples with high levels of radioactivity where a large amount of material is available, conventional methods like LSC remain a viable and more cost-effective option. sciencelearn.org.nz
The following table provides a direct comparison of key features between AMS and conventional radioisotope detection methods.
| Feature | Accelerator Mass Spectrometry (AMS) | Conventional Detection (e.g., LSC) |
|---|---|---|
| Detection Principle | Direct atom counting | Radioactive decay counting |
| Sensitivity | Very high (attomole, 10⁻¹⁸) | Lower (femtomole, 10⁻¹⁵) |
| Sample Size | Very small (mg to sub-mg) | Larger (mg to g) |
| Measurement Time | Fast (< 1 hour per sample) | Slow (hours to days) |
| Precision | High | Lower, dependent on activity |
| Cost & Complexity | High | Low to moderate |
This table is based on information from multiple sources comparing the methodologies. nih.govsciencelearn.org.nznih.govresearchgate.net
Academic Research Applications of 14c Thymidine Across Disciplines
Cellular and Developmental Biology Research
In cellular and developmental biology, [14C]Thymidine is extensively used to study the dynamics of cell populations and their roles in tissue development and maintenance.
[14C]Thymidine incorporation assays are frequently employed to assess the proliferative capacity of various cell types, including stem cells and immune cells revvity.comcriver.comcytologicsbio.com. This technique allows researchers to measure the rate of cell division in response to different stimuli or under varying conditions ontosight.airevvity.com. For instance, it is used in immunological research to evaluate the ability of compounds to stimulate or inhibit the proliferation of lymphocytes revvity.com. In stem cell research, [14C]Thymidine labeling can be used to track and quantify the distribution of transplanted mesenchymal stem cells in living tissue, even at the single-cell level, utilizing highly sensitive techniques like accelerator mass spectrometry researchgate.netnih.gov. This approach helps build profiles of biodistribution for stem cells, which is crucial for regenerative medicine researchgate.netnih.gov.
The incorporation of [14C]Thymidine provides a method to monitor cell division within tissues, offering insights into the processes of regeneration and homeostasis. By labeling proliferating cells, researchers can track their fate and contribution to tissue repair or normal tissue turnover psu.eduplos.org. Studies have utilized radiolabeled thymidine (B127349), including [14C]Thymidine, to examine DNA replication in various tissues in vivo, providing information on tissue distribution and the effects of certain agents on DNA synthesis in different organs like the thymus, spleen, kidney, and liver nih.gov. While [14C]Thymidine has been used, other thymidine analogs and techniques have also been developed for studying tissue regeneration and cell cycle parameters in a 3D context plos.org.
[14C]Thymidine, as a DNA label, has historically been used in conjunction with techniques like autoradiography to trace cell lineages by following the distribution of labeled DNA through successive cell divisions psu.eduhsulaboratory.org. While more modern techniques like stable isotope labeling and fluorescent thymidine analogs are now prevalent for lineage tracing, the principle of incorporating a label into DNA during proliferation to track cell fate originates from studies using radioisotopes like [14C]Thymidine hsulaboratory.orgnih.gov. This allows researchers to understand how different cell populations arise and differentiate during development or in response to specific cues psu.edu. Studies investigating alternative pathways for DNA-thymine synthesis in stimulated leukocytes have also utilized the incorporation of [14C] from precursors like formate (B1220265) to evaluate DNA-thymine synthesis, contributing to the understanding of metabolic pathways related to cell differentiation nih.gov.
Molecular and Genetic Research
[14C]Thymidine plays a role in molecular and genetic research by serving as a tracer for DNA synthesis, enabling the investigation of fundamental processes like replication and chromosome dynamics.
[14C]Thymidine has been used in studies aimed at understanding the process of DNA replication, including the identification of replication origins and termination sites. By pulse-labeling DNA with [14C]Thymidine at specific times and analyzing its incorporation into genomic fragments, researchers can characterize chromosomal DNA replication and map the location of replication forks nih.govbu.edu. This technique has been applied in bacteria, such as E. coli, to study DNA replication mechanisms, characterize mutations affecting this process, and identify the location of origins and termini nih.govbu.edu. While later studies have employed other methods, the use of [14C]Thymidine in early research provided foundational insights into the spatial and temporal aspects of DNA replication initiation oup.commdpi.com.
The incorporation of [14C]Thymidine into DNA has been instrumental in studies investigating chromosome dynamics and duplication. Early experiments utilizing [14C]Thymidine, alongside [3H]Thymidine, provided key evidence for the semi-conservative nature of DNA replication, demonstrating how parental DNA is distributed to daughter chromosomes during cell division psu.edupearson.comupenn.edunih.govnih.gov. By tracking the labeled DNA through multiple cell cycles using autoradiography, researchers could visualize the segregation of genetic material and understand the fundamental process by which chromosomes are duplicated and passed on to daughter cells psu.edupearson.comupenn.edu. [14C]Thymidine, in combination with [3H]Thymidine, has also been used in double-labeling experiments to study cell cycle kinetics and chromosome dynamics in various cell types plos.orgiaea.orgresearchgate.net.
Interactive Data Tables:
Based on the search results, specific quantitative data that could be presented in interactive tables include:
Cell Proliferation Rates: Data from studies measuring [14C]Thymidine incorporation (e.g., as counts per minute or similar units) in different cell types (e.g., immune cells, stem cells) under various conditions (e.g., with/without stimulating agents, different concentrations of substances). An interactive table could allow users to filter by cell type or condition.
Tissue Distribution: Data showing the accumulation of [14C]Thymidine-labeled cells or radioactivity in different organs at various time points after administration, as seen in biodistribution studies. An interactive table could allow users to select organs and time points.
DNA Synthesis Inhibition: Data demonstrating the reduction in [14C]Thymidine incorporation in response to inhibitory substances. An interactive table could show incorporation levels with different inhibitor concentrations or treatment durations.
Cell Cycle Parameters: Data from double-labeling experiments using [14C]Thymidine and other labels to determine parameters like S-phase duration or cell cycle time in specific cell populations. An interactive table could display these parameters for different cell types or experimental conditions.
Analysis of Gene Expression in Relation to Cell Proliferation
The incorporation of [14C]thymidine into newly synthesized DNA serves as a direct measure of cell proliferation, a process intricately linked with gene expression. Researchers utilize this technique to understand how changes in gene activity influence cell division rates and vice versa. For instance, studies investigating the effects of various agents on cell growth often quantify [14C]thymidine uptake to assess the impact on DNA synthesis.
In one study, the influence of chlorambucil, a bifunctional alkylating agent, on DNA replication and histone gene expression in exponentially growing HeLa S3 cells was examined. [14C]thymidine incorporation into DNA was significantly reduced by the third day of treatment, falling to 15% of control values, indicating a strong inhibitory effect on DNA synthesis. wikipedia.org This inhibition of DNA synthesis occurred with a time course similar to the inhibition of the appearance of newly synthesized histones and non-histone proteins on chromatin. wikipedia.org
Another application involves assessing the impact of gene knockdown on cell proliferation. In research on MDA-MB-468 human breast tumor cells, the depletion of the A1 adenosine (B11128) receptor using small interfering RNA (siRNA) attenuated both cell growth and proliferation, as measured by cell number counts and [14C]thymidine incorporation. wikipedia.org A1 siRNA-2 was able to inhibit [14C]thymidine incorporation into these cells by 91% compared to control siRNA-treated cells. wikipedia.org This reduction in proliferation was accompanied by changes in cell cycle progression, including an accumulation of cells in the G2/M phase and a reduction in the S phase population. wikipedia.org
Studies on the expression of viral thymidine kinase in organisms like Neurospora crassa have also utilized [14C]thymidine labeling to facilitate the radioactive labeling of replicating DNA. fishersci.ie This approach aids in the study of DNA metabolism and provides phenotypes sensitive to nucleoside drugs activated by thymidine kinase. fishersci.ie Furthermore, [14C]thymidine uptake has been used to measure the inhibition of proliferation by the expression of proteins like BRG1 in cell lines such as ALAB, linking tumor suppression roles to cell cycle control and gene regulation. americanelements.com The expression of BRG1 blocked proliferation, inhibiting [14C]thymidine uptake by 30% at 24 hours post-infection, increasing to 50% by 48 hours compared to untreated cells. americanelements.com
Quinacrine (B1676205), an anti-malarial agent, has also been investigated for its effects on DNA synthesis and protein synthesis in HL-60 cells using [14C]thymidine and [14C]leucine incorporation, respectively. idrblab.net These studies contribute to understanding the mechanistic exploration of such compounds, linking their impact on macromolecular synthesis to potential therapeutic applications. idrblab.net
Environmental and Microbial Ecology Research
[14C]Thymidine is a key radiotracer for quantifying microbial activity, particularly bacterial production, in diverse environmental settings, including aquatic ecosystems and soils. Its incorporation into bacterial DNA during replication provides a sensitive measure of growth rates and biomass production within microbial communities.
Quantification of Microbial Biomass Production in Aquatic Environments
In aquatic environments, microorganisms are fundamental to ecosystem function and biogeochemical cycles, often constituting the majority of biomass and contributing significantly to carbon fixation and nutrient cycling. fishersci.fiwikipedia.org The thymidine incorporation method, using [14C]thymidine, is extensively employed to determine bacterial DNA synthesis and, by extension, estimate bacterial production rates in these settings. wikipedia.org
Experiments using [U-14C]thymidine-labeled mixed strains of heterotrophic bacteria have been conducted to study the importance of grazing by different size-level bacterivores on the biomass of coastal marine bacterioplankton. wikipedia.org By tracking the transfer of the [14C] label, researchers can quantify the amount of bacterial biomass consumed by grazers like nanoflagellates. wikipedia.org
The method provides a minimum estimate of the rate of bacterial mortality in growing natural populations of planktonic bacteria, measured by the decrease of radioactivity from the DNA of a [3H]thymidine-labeled bacterial assemblage after the exogenous thymidine is exhausted. wikipedia.org While [3H]thymidine is also used, the principle relates directly to using radiolabeled thymidine to trace bacterial DNA dynamics. wikipedia.org
Assessment of Phytoplankton Primary Productivity
While [14C]bicarbonate is the primary tracer for measuring phytoplankton primary productivity (carbon fixation), [14C]thymidine has been utilized in studies involving phytoplankton cells, albeit typically focused on DNA synthesis and cellular processes rather than bulk carbon assimilation. Advanced techniques like Multi-isotope Imaging Mass Spectrometry (MIMS) can be used in conjunction with [14C]thymidine to study the co-distribution of DNA and RNA and uridine (B1682114) incorporation at the subcellular level in various cell types, which can include phytoplankton in mixed communities. cenmed.comchem960.com This allows for detailed analysis of cellular activity and growth within specific phytoplankton populations. chem960.com
Tracing Biogeochemical Cycles at the Cellular Level
Microorganisms are central to the cycling of elements like carbon, nitrogen, and phosphorus in ecosystems. wikipedia.orgfishersci.ca [14C]Thymidine plays a role in tracing these cycles by enabling the study of microbial growth and DNA synthesis, which are integral components of biomass production and turnover within these cycles.
The incorporation of [14C]thymidine into bacterial DNA allows researchers to quantify the rate at which bacteria are synthesizing new genetic material, reflecting their growth and activity within biogeochemical processes. wikipedia.org While the method is widely used in aquatic environments, it has also been adopted for use in soil studies, although it is not as widespread. wikipedia.org
Studies investigating the efficiency of DNA recovery from microbial communities in the context of nitrogen cycling research have used [14C]thymidine labeling to determine recovery rates after different purification protocols. fishersci.ca This highlights the use of [14C]thymidine as a quantitative tool to assess methodological efficiency in studying microbial DNA, which is crucial for understanding microbial community dynamics in biogeochemical cycles. fishersci.ca
Furthermore, techniques like MIMS, capable of imaging and quantifying molecules labeled with isotopes at the subcellular level, have been applied with [14C]thymidine to study DNA distribution in cultured cells. cenmed.com This level of detail can be extended to microbial cells to trace the fate of carbon incorporated into DNA within specific organisms involved in biogeochemical transformations.
Pre-clinical and Translational Research Modalities (excluding clinical trials)
[14C]Thymidine incorporation assays are a standard method in pre-clinical research for evaluating the efficacy of potential anti-proliferative agents in various cellular models, particularly cancer cells. By measuring the reduction in DNA synthesis, researchers can quantify the inhibitory effect of a compound on cell growth.
Assessment of Anti-Proliferative Agent Efficacy in Cellular Models
The thymidine incorporation assay, often using [14C]thymidine, is frequently employed in pharmaceutical research to assess the ability of compounds to stimulate or inhibit the proliferation of cells, including cancer cells. mims.com This assay measures the incorporation of the radiolabeled precursor into the DNA strands produced during cell division. mims.com
Numerous studies demonstrate this application. For example, the anti-proliferative effects of A1 siRNA-2 in MDA-MB-468 human breast tumor cells were quantified by measuring [14C]thymidine incorporation, showing a significant inhibition. wikipedia.org Similarly, [14C]thymidine labeling was used to reveal the high antiproliferative activity of certain heteroleptic copper(II) complexes containing prenylated flavonoid osajin (B1677503) against cancer cells. bmrb.io These complexes showed promising IC50 values, indicating potent inhibition of proliferation. bmrb.io
The effect of BRG1 expression on the proliferation of ALAB cells was assessed using [14C]thymidine uptake, demonstrating its role in inhibiting cell growth in a tumor suppression context. americanelements.com In the evaluation of L-Asparaginase efficacy on different tumor cell lines, [14C]thymidine was added before the end of experiments to measure DNA synthesis as an indicator of the antiproliferative effect. nih.gov
Beyond cancer cells, [2-14C]thymidine incorporation has been used to study the effect of substances like sodium fluoride (B91410) on DNA synthesis in plant seedlings. nih.gov A study on mung bean seedlings showed that sodium fluoride significantly inhibited the incorporation of [2-14C]thymidine into DNA in radicles, indicating suppression of DNA synthesis. nih.gov
Quantitative methods for assessing tumor cell invasion in vitro also utilize [14C]thymidine labeling. nih.gov By labeling melanoma cells with [14C]thymidine, researchers can quantify the number of invasive cells that pass through a membrane, providing a measure of the efficacy of agents that might inhibit invasion. nih.gov
The use of [14C]thymidine incorporation to measure the effect of quinacrine on DNA synthesis in HL-60 cells further illustrates its application in evaluating the efficacy of diverse anti-proliferative compounds in cellular models. idrblab.net
Development and Evaluation of Novel DNA Synthesis Inhibitors
The ability of [14C]thymidine to measure DNA synthesis rates directly makes it an indispensable tool in the development and evaluation of novel inhibitors targeting this fundamental cellular process. By quantifying the reduction in [14C]thymidine incorporation into DNA, researchers can assess the efficacy of compounds designed to impede DNA replication. aacrjournals.orgcdnsciencepub.comtandfonline.comsnmjournals.orgasm.org This is particularly relevant in cancer research, where inhibiting the rapid proliferation of tumor cells by targeting DNA synthesis is a primary therapeutic strategy. revvity.comontosight.ai
Studies have utilized [14C]thymidine incorporation to investigate the mechanisms of action of various DNA synthesis inhibitors. For instance, research examining the effects of different compounds on Ehrlich ascites carcinoma cells in vitro employed thymidine-2-14C to measure its incorporation into DNA. aacrjournals.org Inhibitors such as hydroxyurea, mitomycin C, and 1-β-D-arabinofuranosylcytosine were shown to inhibit the incorporation of thymidine-2-14C into DNA, leading to an accumulation of the label in thymidine 5'-triphosphate. aacrjournals.org This type of analysis provides insights into the biochemical targets of the inhibitors, indicating whether they block the initial phosphorylation of thymidine or downstream DNA polymerase activity.
Another application involves evaluating the impact of radiation on DNA synthesis. Studies using 14C-thymidine incorporation in Ehrlich ascites cells and human bone-marrow cells in vitro demonstrated a biphasic radiation response curve for the inhibition of DNA synthesis, highlighting the utility of this method in radiobiology research. tandfonline.com Furthermore, the evaluation of novel thymidine analogs for imaging DNA synthesis has also involved the use of [methyl-14C]thiothymidine and a known DNA synthesis inhibitor, 2-Fluoro-2'-deoxycytidine, to demonstrate the modulation of tracer uptake in proliferating tissues. snmjournals.orgnih.gov
The quantitative nature of [14C]thymidine incorporation assays allows for the determination of dose-response relationships for DNA synthesis inhibitors. By exposing cells to varying concentrations of an inhibitor and measuring the corresponding decrease in [14C]thymidine uptake, researchers can determine parameters such as the half-maximal inhibitory concentration (IC50). This data is critical for comparing the potency of different inhibitors and for guiding the selection of promising drug candidates.
Ex vivo and In vitro Models for Pharmacological Screening
[14C]Thymidine incorporation assays are widely applied in both ex vivo and in vitro models for the pharmacological screening of compounds that affect cell proliferation and DNA synthesis. revvity.comtandfonline.comnih.govplos.orgcsic.esresearchgate.net These models provide controlled environments to assess the direct effects of potential therapeutic agents on target cells or tissues.
In vitro, cell lines derived from various tissues, including cancers, are commonly used. A semiautomated 14C-thymidine incorporation assay has been developed for the rapid in vitro screening of anticancer drugs against human gastric cancer cell lines. nih.gov This method allowed for the evaluation of compounds like Mitomycin C and tamoxifen (B1202) by measuring their effect on 14C-thymidine uptake, demonstrating its suitability for high-throughput screening, although it was noted to be less suitable for metabolic inhibitors of DNA synthesis precursors. nih.gov
Ex vivo models, which involve the use of living tissues or cells outside the organism, also benefit from [14C]thymidine labeling. For instance, studies investigating the activity of compounds against pathogens residing within host tissues can utilize ex vivo explants. Research on novel indenoisoquinolines as potential treatments for visceral leishmaniasis employed [2-14C]thymidine incorporation to measure DNA synthesis in Leishmania infantum promastigotes and within ex vivo spleen explants from infected mice. csic.es This approach allowed for the evaluation of the compounds' efficacy in a more physiologically relevant context than simple in vitro cultures. The amount of labeled DNA was quantified over time to assess the inhibitory effect of the tested compounds. csic.es
Methodological Considerations and Challenges in 14c Thymidine Research
Potential for Perturbation of Cellular Processes by Radiolabeling
The inherent radioactivity of [14C]Thymidine can interact with cellular components, potentially altering normal physiological processes.
Induction of DNA Damage and Cell Cycle Alterations from Radioactivity
Incorporation of radioactive precursors like [14C]Thymidine into DNA has been shown to induce DNA radiation damage, including the formation of DNA double-strand breaks (DSBs), and to perturb cell cycle progression. nih.govbohrium.comnih.gov Studies using radioactive thymidine (B127349) analogues have demonstrated their potential to disturb cell cycle progression, particularly under conditions of long-term labeling. nih.gov This can lead to significant bias in studies assessing cell sensitivity to other agents. nih.gov The decay of incorporated radionuclides like 14C can induce single- and double-strand DNA breaks in cells. nih.gov While 125I is significantly more efficient per decay in inducing DNA breaks compared to 3H and 14C, 14C still contributes to DNA damage. nih.govtandfonline.com
Cytostatic and Cytotoxic Effects in High Labeling Concentrations
High concentrations of labeling agents, including thymidine analogues, have been shown to induce cytostatic and cytotoxic effects. nih.gov While [14C]Thymidine is often used at low concentrations to minimize interference with normal cell function, the potential for such effects exists, particularly at higher levels of radioactivity or during prolonged exposure. researchgate.netmedicinacomplementar.com.br The degree of perturbation of cell cycle kinetics can vary depending on the cell type and the concentration of the labeling agent used. nih.gov
Challenges in Intracellular Pool Specific Activity and Reutilization
Accurately measuring DNA synthesis using [14C]Thymidine is complicated by the dynamic nature of intracellular thymidine pools and the potential for reutilization of labeled metabolites.
Dilution of Intracellular Thymidine Pools by Endogenous Synthesis
Cells can synthesize thymidine endogenously through the de novo pathway, which involves enzymes like thymidylate synthase (TYMS) and dihydrofolate reductase (DHFR). pnas.org This endogenous synthesis contributes to the intracellular thymidine pool, diluting the specific activity of the exogenously supplied [14C]Thymidine. asm.orgnih.gov The extent of this dilution can vary depending on the cell type, metabolic state, and experimental conditions, making it challenging to accurately determine the rate of DNA synthesis based solely on the incorporation of the labeled precursor. nih.govnih.gov The balance between the de novo and salvage pathways of thymidine synthesis can influence the incorporation of exogenous thymidine. nih.gov
Reutilization of Labeled Thymidine and its Metabolites
Labeled thymidine and its metabolites released from the degradation of labeled DNA in dying cells can be reutilized by other cells for new DNA synthesis. nih.govnih.govrupress.orgsnmjournals.org This reutilization can lead to an overestimation of DNA synthesis rates, particularly in heterogeneous cell populations or in studies involving cell turnover. nih.govsnmjournals.org Reutilization of DNA and its metabolites can occur in vivo, and the conditions under which it is detected can vary. nih.gov Studies have shown that labeled DNA from sources like lymphocytes and sarcoma cells can be reutilized by other cells. nih.govrupress.org
Optimizing Experimental Parameters for Accurate Data
To mitigate the challenges associated with [14C]Thymidine research, careful optimization of experimental parameters is crucial. This includes determining appropriate labeling concentrations and incubation times to minimize cytotoxicity and maximize incorporation into DNA while limiting reutilization and pool dilution effects. researchgate.netskb.se Understanding the specific metabolic characteristics of the cell type being studied, including the activity of both de novo and salvage pathways, is essential for accurate interpretation of incorporation data. pnas.orgnih.gov Techniques such as pulse-chase experiments and the use of inhibitors of thymidine synthesis or degradation can help to better define the dynamics of thymidine metabolism and improve the accuracy of DNA synthesis measurements. nih.govplos.org Double labeling techniques using [14C]Thymidine in combination with other labels, such as [3H]Thymidine or thymidine analogues, can provide more detailed information about cell cycle kinetics and proliferation. plos.orgcapes.gov.broup.com Accelerator mass spectrometry (AMS) offers high sensitivity for quantifying low levels of [14C]Thymidine, potentially allowing for the use of lower, less perturbing concentrations. researchgate.netdntb.gov.ua
Selection of Appropriate Labeling Concentrations and Incubation Durations
Determining the optimal concentration of [14C]Thymidine and the appropriate incubation duration is crucial for maximizing specific incorporation into DNA while minimizing metabolic artifacts and toxicity. The goal is to provide sufficient radiolabel for detection without overwhelming the cellular uptake and metabolic pathways or inducing radiation damage.
Studies have shown that the optimal concentration and incubation time can vary depending on the cell type and experimental context. For instance, in studies examining spontaneous thymidine-2-[14C] incorporation by unstimulated normal human peripheral lymphocytes, optimal standards were established as a cell concentration of 1.0 x 10^6 cells/ml/tube, a [14C]TdR concentration of 0.4 µCi/tube, and an 8-hour incubation duration. nih.gov Reproducibility in such studies also requires precise cell counting to ensure consistent numbers of cells per tube. nih.gov
Research involving cancer cell lines, such as PC3 cells, has investigated [14C]Thymidine levels in DNA after culture at different specific activities (0.55-11 nCi/mL) over various time points (days 2, 5, 7, 9, and 14). A specific activity of 11 nCi/mL was found sufficient to incorporate 1 x 10^6 [14C]Thymidine molecules per cell over 7 days of culture. researchgate.net Another study using AD-MSCs demonstrated that a concentration of 5 nCi/ml (24.2 ng/ml) of [14C]Thymidine could be incorporated without affecting key biological characteristics of the cells. researchgate.net Higher concentrations (10 and 25 nCi/ml) exhibited adverse effects on cell proliferation and uptake efficiency in AD-MSCs. researchgate.net
The duration of incubation should be sufficient to allow for significant incorporation into newly synthesized DNA, reflecting the rate of cell proliferation during that period. However, prolonged incubation can lead to increased background due to label degradation or incorporation into other cellular components. Experiments tracking bacterial DNA replication forks have used pulse labeling with [14C]Thymidine for short durations, such as 5 minutes, at a specific concentration to capture DNA synthesis at particular time points. oup.com In other contexts, labeling periods have ranged from 45 minutes for in vitro labeling of lymphoid cells to several days for in vivo labeling. semanticscholar.org
The specific activity of the [14C]Thymidine preparation is also a key consideration. High specific activity means more radioactivity per molecule, which can be beneficial for detecting low levels of DNA synthesis or working with limited cell numbers. However, it also increases the potential for radiotoxicity. Specific activity can be reduced by adding unlabeled ("cold") thymidine, which increases the molar concentration of thymidine while lowering the radioactivity per mole. revvity.com
Validation of DNA Specificity of Incorporated Radioactivity
A critical aspect of [14C]Thymidine research is ensuring that the detected radioactivity is indeed incorporated into DNA and not present in precursor pools, RNA, or metabolic degradation products. Thymidine is primarily a precursor for DNA synthesis via the salvage pathway, but it can undergo catabolism.
Methods for validating DNA specificity typically involve isolating the DNA from labeled cells or tissues and measuring the radioactivity associated with the purified DNA. Techniques like isopycnic centrifugation in CsCl gradients can separate DNA from other cellular components based on density, allowing for the quantification of radioactivity specifically within the DNA fraction. pnas.org
Studies have investigated the metabolic fate of labeled thymidine. For example, research using sugarcane cells in suspension culture showed that exogenous thymidine is degraded, releasing thymine (B56734), which is not used for DNA synthesis. nih.gov Thymine is rapidly catabolized to β-aminoisobutyric acid. nih.gov While the label from [2-14C]thymidine can be lost as 14CO2, the label from [3H]methylthymidine is found in β-aminoisobutyric acid, some of which can be used for synthesizing other cell components. nih.gov This highlights the importance of considering the position of the radioactive label within the thymidine molecule and the metabolic pathways of the organism or cell type being studied.
Tissue extraction studies in mice injected with [methyl-14C]S-dThd (a thymidine analog) showed that most of the total tissue radioactivity in rapidly proliferating tissues like the thymus, spleen, and duodenum was recovered in the DNA fraction 60 minutes after injection. snmjournals.orgsnmjournals.org In tissues with low cell turnover, such as the liver, most radioactivity was found in the acid-soluble fraction, indicating the presence of free tracer or metabolites. snmjournals.orgsnmjournals.org In tumor tissues, activity was present in both DNA and acid-soluble fractions. snmjournals.orgsnmjournals.org
Differences in thymidine metabolism between species can also impact the interpretation of results. Studies in mice revealed that most activity 60 minutes after injection of labeled thymidine was in DNA, while in dogs, more activity was found in metabolites. snmjournals.org HPLC analysis of canine blood showed rapid conversion of thymidine to thymine and other metabolites. snmjournals.org These findings underscore the necessity of understanding the specific metabolic context when using [14C]Thymidine, particularly in in vivo studies.
Enzymatic assays can also be used to assess the activity of enzymes involved in thymidine metabolism, such as thymidine kinase (TK), which phosphorylates thymidine, a necessary step for its incorporation into DNA. Differences in TK expression levels can influence thymidine uptake and incorporation, potentially leading to variations in observed radioactivity that are not solely reflective of DNA synthesis rates. aacrjournals.org
Strategies for Minimizing Non-Specific Labeling and Background
Minimizing non-specific labeling and background noise is essential for obtaining accurate and interpretable results with [14C]Thymidine. Non-specific labeling can arise from various sources, including uptake by non-proliferating cells, incorporation into molecules other than DNA, and extracellular radioactivity. Background noise can result from the presence of free label, metabolites, or inherent radioactivity in the experimental setup.
Several strategies can be employed to mitigate these issues:
Cell Washing: Thorough washing of cells or tissue samples after incubation with [14C]Thymidine is crucial to remove unincorporated free label and extracellular metabolites. semanticscholar.org
Acid Precipitation: Precipitating DNA using cold acid (e.g., trichloroacetic acid) is a common method to separate macromolecules like DNA from smaller, acid-soluble molecules like free thymidine and its metabolites. The precipitated DNA can then be washed to remove residual radioactivity.
DNA Isolation and Purification: More rigorous DNA isolation and purification techniques, such as phenol-chloroform extraction or commercial DNA isolation kits, can help ensure that the measured radioactivity is specifically associated with highly purified DNA.
Considering Metabolic Pathways: Understanding the metabolic fate of thymidine in the specific cell type or organism is important. As noted earlier, thymidine can be catabolized, and labels in certain positions (e.g., [2-14C]) might be lost as CO2 or incorporated into other molecules. nih.gov Using thymidine labeled in the methyl position ([methyl-14C]Thymidine) is often preferred for DNA synthesis studies because the methyl group is incorporated directly into DNA and is less likely to be lost through catabolism compared to labels in other positions. snmjournals.orgbohrium.com
Inhibitors: In some cases, inhibitors of specific metabolic pathways can be used to reduce non-specific labeling. However, this must be done cautiously to avoid interfering with the biological process being studied.
Appropriate Controls: Including appropriate controls is vital. This can involve incubating cells with unlabeled thymidine or using control cell populations with known proliferation rates. Measuring background radioactivity in samples that were not exposed to the radiolabel is also important.
Accelerator Mass Spectrometry (AMS): For studies requiring high sensitivity, such as tracking small numbers of labeled cells in vivo, Accelerator Mass Spectrometry (AMS) can be used. researchgate.netresearchgate.netllnl.gov AMS is significantly more sensitive than liquid scintillation counting (LSC) and can quantify trace amounts of [14C], potentially allowing for the use of lower, less toxic labeling concentrations and reducing background issues. researchgate.netllnl.gov AMS can quantify the [14C] signal per tissue and allows for the isolation and quantification of DNA radioactivity. llnl.gov
Addressing In Vivo Background: In in vivo studies, background radioactivity can be particularly challenging due to the distribution and metabolism of the radiotracer throughout the organism. Organs involved in clearance, such as the liver and kidneys, can exhibit high background levels. nih.gov Strategies to minimize intestinal background radioactivity in imaging studies using radiolabeled nucleosides have been explored, including the use of specific dietary regimens or laxatives, although these were primarily investigated for other radiolabeled nucleosides used in reporter gene imaging. nih.gov The rapid clearance of intact [14C]Thymidine from plasma, as observed in some animal studies, suggests that metabolically released [14C]Thymidine from apoptotic cells is unlikely to be significantly recycled and incorporated into actively dividing host cells, which can help minimize background in certain in vivo contexts. researchgate.net
Q & A
Q. What are the critical considerations for designing experiments with Thymidine-14C to ensure accurate isotopic tracking?
- Methodological Answer : Experimental design should prioritize clear objectives (e.g., metabolic flux analysis or DNA synthesis tracking), standardized protocols for isotope handling, and controls for isotopic dilution. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research feasibility and novelty. Include blank samples to account for background radiation and validate instrument calibration using certified reference materials. Ensure proper shielding and contamination controls during sample preparation .
Q. How should researchers calibrate instrumentation for this compound measurements to minimize systematic errors?
- Methodological Answer : Calibrate liquid scintillation counters or mass spectrometers using standard 14C reference materials (e.g., NIST SRM 4990C). Normalize counts per minute (CPM) to disintegrations per minute (DPM) using quench correction curves. Validate calibration with internal standards in each batch to detect drift. Report data as Δ14C values with associated uncertainties (e.g., ±1σ) to facilitate inter-laboratory comparisons .
Q. What statistical approaches are appropriate for analyzing this compound incorporation data in cell proliferation assays?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Normalize data to cell count or protein content to account for variability. Apply Poisson correction for low-count radioactivity data. For time-series experiments, employ mixed-effects models to analyze longitudinal trends. Always report confidence intervals and effect sizes to contextualize biological significance .
Q. How to establish proper controls in this compound experiments to account for non-specific binding or isotopic dilution?
- Methodological Answer : Include negative controls (e.g., cells treated with DNA synthesis inhibitors like hydroxyurea) to assess non-specific binding. Use isotopically unlabeled thymidine in parallel experiments to quantify dilution effects. Calculate specific activity (e.g., Bq/µmol) to adjust for variations in pool sizes. Replicate experiments across independent biological samples to distinguish technical noise from biological variability .
Advanced Research Questions
Q. What methodologies reconcile contradictory results in this compound uptake studies across experimental models?
- Methodological Answer : Conduct meta-analyses to identify systemic biases (e.g., differences in cell culture media or incubation times). Use sensitivity analyses to test assumptions about isotope equilibration times. Validate findings with orthogonal techniques (e.g., stable isotope labeling or flow cytometry). Address confounding variables (e.g., cell cycle synchronization efficiency) by explicitly documenting experimental conditions .
Q. How can researchers integrate this compound data with existing metabolic flux models while addressing confounding variables?
- Methodological Answer : Employ compartmental modeling (e.g., using software like COPASI) to simulate isotopic incorporation into DNA and nucleotide pools. Validate models with time-course data and sensitivity analyses. Adjust for isotopic dilution by measuring intracellular thymidine triphosphate (dTTP) concentrations. Cross-reference results with transcriptomic or proteomic datasets to identify regulatory nodes influencing flux .
Q. What strategies validate the specificity of this compound labeling in complex biological systems?
- Methodological Answer : Combine autoradiography with immunohistochemistry to colocalize 14C signals with proliferation markers (e.g., Ki-67). Use pulse-chase experiments to track label retention over time. Perform kinetic analyses to distinguish incorporation into DNA versus salvage pathways. Validate specificity via knockdown/knockout models of thymidine kinase (TK1) .
Q. How to perform cross-laboratory validation of this compound assay protocols to enhance reproducibility?
- Methodological Answer : Share standardized protocols (e.g., SOPs for cell lysis and scintillation counting) via platforms like protocols.io . Conduct round-robin trials with blinded samples to assess inter-lab variability. Use harmonized reporting formats (e.g., MIAME or MIRIBEL guidelines) to document metadata. Address discrepancies through iterative refinement of calibration methods and error propagation models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
